molecular formula C₁₈H₁₈O₂ B018972 Isodienestrol CAS No. 35495-11-5

Isodienestrol

Cat. No. B018972
CAS RN: 35495-11-5
M. Wt: 266.3 g/mol
InChI Key: NFDFQCUYFHCNBW-XBMAZEBWSA-N
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Description

The study of organic synthesis, molecular structures, chemical reactions, and properties is fundamental in developing new materials with specific applications in material chemistry, catalysis, and drug development. Compounds such as isodienestrol and related structures are of interest due to their potential applications and the chemical insights they provide into organic chemistry and material science.

Synthesis Analysis

The synthesis of complex heterocycles often involves cycloaddition reactions, which are a cornerstone in organic synthesis. Isocyanide-based [4+1] cycloaddition reactions have emerged as a vital tool in the synthesis of diverse heterocyclic scaffolds, utilizing formal cycloaddition of isocyanides with conjugated heterodienes. This approach has opened avenues for designing and synthesizing a wide range of functionalized heterocycles, such as pyrroles, imidazoles, and furans, among others (Kaur, Wadhwa, Bagchi, & Sharma, 2016).

Molecular Structure Analysis

The molecular structure of organic compounds, including isomers and related molecules, plays a critical role in determining their chemical and physical properties. Isomerism, where compounds with the same molecular formula have different structures, leads to varying chemical behaviors and physical properties. This aspect is crucial in understanding and designing molecules with desired properties (Rasheedy, 2022).

Chemical Reactions and Properties

Chemical reactions involving cycloadditions, such as the Diels-Alder reaction, play a significant role in synthesizing complex organic structures. These reactions demonstrate the versatility of organic synthesis methods in creating elaborate molecular architectures with specific functional groups. The reactivity and outcomes of these reactions are influenced by the molecular structure of the reactants, showcasing the intricate relationship between structure and reactivity in organic chemistry (Goumont, Sebban, Sepulcri, Marrot, & Terrier, 2002).

Scientific Research Applications

  • Anti-Cancer Properties : Isorhapontigenin, a compound similar to Isodienestrol, has shown promise in treating breast cancer. It induces cell death, cell cycle arrest, oxidative stress, and inhibits cell proliferation in breast cancer cells, potentially offering an alternative to traditional treatments like resveratrol (Subedi et al., 2019).

  • Neuroprotective Agent : Isofuranodiene, found in wild celery essential oil, demonstrates potential as a neurotrophic and neuroprotective agent, suggesting its use in combating neurodegenerative diseases (Mustafa et al., 2016).

  • Inhibition of Microtubule Assembly : Isodienestrol itself has been found to inhibit microtubule assembly in vitro, forming twisted ribbon structures from microtubule proteins, which could have implications for its use in cellular biology research (Sato et al., 1987).

  • Chemoprotective Properties : Isoflavones, a group including compounds similar to Isodienestrol, are considered to have chemoprotective effects and are used as alternative therapies for various hormonal disorders including cancer, cardiovascular diseases, osteoporosis, and menopausal symptoms (Křížová et al., 2019).

  • Material for Healthcare Products : Isoflavones are important raw materials for healthcare products, like dietary supplements and active ingredients in skin care cosmetics, highlighting their wide-ranging applicability in the health and wellness sector (Nemitz et al., 2016).

Future Directions

Phytoestrogens, which are structurally and functionally similar to mammalian estrogens like Isodienestrol, have been shown to have various health benefits in humans . The future directions for phytoestrogens and related compounds could involve further exploration of these health benefits .

properties

IUPAC Name

4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-XBMAZEBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(=C/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859130
Record name (Z,Z)-Dienestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z,Z-Dienestrol

CAS RN

35495-11-5
Record name 4,4′-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35495-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isodienestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035495115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z,Z)-Dienestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISODIENESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CG6C2N6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
RE Vanderlinde, FD Vasington… - Journal of the American …, 1955 - ACS Publications
… The 4,4'-dihydroxybenzil was apparently formed by oxidation at the double bonds of the intermediate isodienestrol (II). The infrared spectrogram of 4,4'-dihydroxybenzil was …
Number of citations: 10 pubs.acs.org
Y Sato, T Murai, T Oda, H Saitô, M Kodama… - The Journal of …, 1987 - jstage.jst.go.jp
… In this report, we examined the inhibitory activity of a variety of DES analogues (dienestrol, isodienestrol, meso-hexestrol, and dl-hexestrol and their methylether derivatives, Fig. 1) on …
Number of citations: 40 www.jstage.jst.go.jp
BS STUDIES - ARTIFICIAL ESTROGENS - ACS Publications
… Braude (32) found that isodienestrol showed styrene … the two halves of the isodienestrol molecule were rotated about … results for dienestrol and isodienestrol indicates that rotations …
Number of citations: 0 pubs.acs.org
S Liao, HG Williams-Ashman - Biochimica et biophysica acta, 1962 - Elsevier
… spectrum was identical with the of isodienestrol (~max 256 mt~)… i), the isodienestrol formed was further oxidized to more … (tautomerization) into isodienestrol. Presumably the lag period …
Number of citations: 25 www.sciencedirect.com
B Gruber, L Cohen, PM Blix - Steroids, 1982 - Elsevier
Rat skeletal muscle cytosol proteins bound 3 H-diethylstilbestrol ( 3 H-DES). More than 90% of this binding was high capacity and low affinity. Serum albumin accounted for roughly 50–…
Number of citations: 13 www.sciencedirect.com
L Cohen, J Djordjevich, J Seckler - The Journal of Laboratory …, 1969 - translationalres.com
… These changes were similar to those to be described for isodienestrol and dienest,rol. … Other stilbenes tested included isodienestrol, dienestrol, and hexestrol. Isodienestrol and …
Number of citations: 6 www.translationalres.com
T Oda, T Murai, Y Sato - Chemical and pharmaceutical bulletin, 1988 - jstage.jst.go.jp
… are classified into (A) meso-hexestrols which have no double bond at the 1,1’-position, (B) DESs which have one double bond at the 1,1 ’-position, and (C) dienestrols and isodienestrol …
Number of citations: 13 www.jstage.jst.go.jp
M Metzler, JA McLachlan - Biochemical Pharmacology, 1978 - Elsevier
Urinary metabolites of 14 C-labeled diethylstilbestrol (DES) in adult female mice were identified by radio gas chromatography and gas chromatography-mass spectrometry as β-…
Number of citations: 76 www.sciencedirect.com
GM Tomkins, ES Maxwell - Annual Review of Biochemistry, 1963 - annualreviews.org
… Diethylstilbestrol, however, apparently is first converted to isodienestrol in the system before … According to this theory, the monophenolic estrogens, and presumably isodienestrol as well…
Number of citations: 169 www.annualreviews.org
EFFECTS UPON THE RAT PITUITARY OF A … - …, 1951 - academic.oup.com
… One of these was isodienestrol, the identification of which from such solutions has already been … Isodienestrol may be an intermediate in the formation of this new, highly oxygenated …
Number of citations: 7 academic.oup.com

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